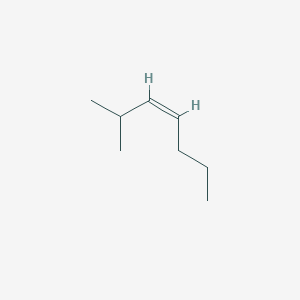

(Z)-2-Methylhept-3-ene

Description

Structure

3D Structure

Properties

CAS No. |

20488-34-0 |

|---|---|

Molecular Formula |

C8H16 |

Molecular Weight |

112.21 g/mol |

IUPAC Name |

(Z)-2-methylhept-3-ene |

InChI |

InChI=1S/C8H16/c1-4-5-6-7-8(2)3/h6-8H,4-5H2,1-3H3/b7-6- |

InChI Key |

CYEZJYAMLNTSKN-SREVYHEPSA-N |

Isomeric SMILES |

CCC/C=C\C(C)C |

Canonical SMILES |

CCCC=CC(C)C |

Origin of Product |

United States |

Reactivity and Chemical Transformations of Z 2 Methylhept 3 Ene

Electrophilic Additions to the (Z)-Double Bond System

The electron-rich pi (π) bond of (Z)-2-Methylhept-3-ene is susceptible to attack by electrophiles, leading to addition reactions where the double bond is converted into two new single bonds. cutm.ac.in The stereochemistry of the starting alkene is fundamental in controlling the stereochemistry of the products in many of these transformations.

Epoxidation is a reaction that converts an alkene into an epoxide (or oxirane), a three-membered ring containing an oxygen atom. This transformation is stereospecific, meaning that the stereochemistry of the starting alkene is preserved in the product. When this compound is treated with a peroxy acid, such as meta-chloroperbenzoic acid (m-CPBA), or with magnesium monoperoxyphthalate (MMPP), the oxygen atom is delivered to the same face of the double bond. bartleby.com This concerted mechanism ensures that the (Z) configuration of the alkene translates directly into a cis-substituted epoxide. The isopropyl and propyl groups, which are on the same side of the double bond in the (Z)-alkene, remain on the same side of the newly formed epoxide ring. bartleby.com

Vanadium-based catalysts, such as vanadyl acetylacetonate (B107027) [VO(acac)₂], are known to direct the epoxidation of allylic and homoallylic alcohols to occur syn to the hydroxyl group. acs.org While this compound itself lacks a directing hydroxyl group, its derivatives can be synthesized to leverage this stereocontrol. For instance, the synthesis of polypropionate structures, which are motifs in many natural products, often relies on the stereoselective epoxidation of homoallylic alcohols derived from (Z)-alkenes. iucr.org

Table 1: Stereospecific Epoxidation of this compound

| Reagent | Conditions | Product | Stereochemistry |

| m-CPBA | CH₂Cl₂ | cis-2-Isopropyl-3-propyloxirane | Stereospecific (syn-addition) |

| MMPP | Aprotic Solvent | cis-2-Isopropyl-3-propyloxirane | Stereospecific (syn-addition) |

| Diaryltellurium Dicarboxylates / UHP | Refluxing Chloroform | cis-2-Isopropyl-3-propyloxirane | Stereospecific |

The addition of hydrogen halides (hydrohalogenation) and water (hydration) to the double bond of this compound are classic examples of electrophilic additions that are governed by regioselectivity and can be influenced to achieve stereocontrol.

Hydrohalogenation: The addition of an acid like hydrogen bromide (HBr) proceeds via the formation of the most stable carbocation intermediate (Markovnikov's rule). cutm.ac.in In the case of this compound, protonation of the double bond can occur at either C3 or C4. Protonation at C4 leads to a more stable tertiary carbocation at C3. The subsequent attack by the bromide ion on this planar carbocation can occur from either face, typically resulting in a mixture of stereoisomers. Therefore, while the reaction is regioselective, it is not inherently stereospecific under these conditions. cutm.ac.in

Hydration: Stereocontrolled hydration can be achieved using the hydroboration-oxidation reaction. This two-step process provides anti-Markovnikov addition of water across the double bond with syn-stereospecificity. cutm.ac.in When this compound reacts with borane (B79455) (BH₃), the boron and hydrogen atoms add across the double bond on the same face in a concerted step. The boron atom adds to the less sterically hindered carbon (C3). Subsequent oxidation with hydrogen peroxide (H₂O₂) in a basic solution replaces the boron atom with a hydroxyl group, preserving the stereochemistry of the initial addition. cutm.ac.in This method allows for the synthesis of specific diastereomers that would be inaccessible through direct acid-catalyzed hydration. For the analogous (Z)-3-methylhex-3-ene, this reaction yields two isomeric products with defined stereochemistry. cutm.ac.in

Table 2: Hydrohalogenation and Hydration of this compound

| Reaction | Reagents | Key Intermediate | Product(s) | Regio/Stereo-chemistry |

| Hydrohalogenation | HBr | Tertiary Carbocation at C3 | 3-Bromo-2-methylheptane | Markovnikov, low stereocontrol |

| Hydration (Hydroboration-Oxidation) | 1. BH₃·THF2. H₂O₂, NaOH | Organoborane | (2R,3R)-2-Methylheptan-4-ol & (2S,3S)-2-Methylheptan-4-ol | Anti-Markovnikov, syn-addition |

Pericyclic Reactions Involving the (Z)-Alkene Moiety

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state without the formation of intermediates like carbocations or free radicals. msu.eduebsco.com The stereochemistry of these reactions is highly controlled by the symmetry of the molecular orbitals involved. For a simple alkene like this compound, the most relevant pericyclic transformation is the ene reaction.

The ene reaction involves the reaction of an alkene having an allylic hydrogen (the "ene") with a compound containing a multiple bond (the "enophile"). msu.edu In this process, three pairs of electrons reorganize through a six-membered cyclic transition state. This compound can act as the "ene" component. For instance, in a reaction with a strong enophile like singlet oxygen (¹O₂), an allylic hydrogen from either the C2 methyl groups or the C5 methylene (B1212753) group could be transferred, leading to the formation of an allylic hydroperoxide with a shifted double bond. researchgate.net The stereochemical outcome of such reactions is predictable based on the concerted nature of the mechanism. While intermolecular ene reactions are possible, intramolecular versions are often used in synthesis to form complex ring systems. core.ac.uk

Other classes of pericyclic reactions, such as cycloadditions, are also possible. This compound could act as the dienophile in a Diels-Alder reaction with a conjugated diene, although its reactivity would be relatively low due to the lack of electron-withdrawing groups. ebsco.com

Table 3: Potential Pericyclic Reactions for this compound

| Reaction Type | Role of this compound | Potential Partner (Enophile/Diene) | Description |

| Ene Reaction | Ene | Singlet Oxygen, Maleic Anhydride | Transfer of an allylic hydrogen and formation of a new C-C and C-H bond, with a shift of the π-bond. msu.eduresearchgate.net |

| [4+2] Cycloaddition (Diels-Alder) | Dienophile | 1,3-Butadiene | Forms a six-membered ring; reaction is generally slow with unactivated alkenes. ebsco.com |

| [2+2] Cycloaddition | Alkene | Another Alkene (photochemically) | Forms a four-membered cyclobutane (B1203170) ring; often requires photochemical activation. |

Catalytic Conversions and Functional Group Interconversions of this compound

Catalysis offers powerful methods to transform this compound, enabling its isomerization to other stereoisomers or its derivatization into more complex molecules through the formation of new carbon-carbon bonds.

The (Z) or cis configuration of 2-methylhept-3-ene (B14007788) is generally less thermodynamically stable than its corresponding (E) or trans isomer. This is due to increased steric strain between the substituents on the same side of the double bond (the isopropyl group and the propyl group). This energy difference allows for the isomerization of the (Z)-isomer to the more stable (E)-isomer under certain conditions, such as acid catalysis or the presence of a suitable transition metal catalyst.

Studies on related unsaturated systems have shown that isomerization can be a carefully controlled process. For example, the isomerization kinetics of panipenem, a molecule containing a heptene (B3026448) ring system, were found to be highly dependent on the pH of the solution, with faster rates observed under basic conditions. ebi.ac.uk This demonstrates that by carefully selecting catalysts and reaction conditions, it is possible to control the stereoisomeric composition of heptene systems, either to favor the thermodynamic product or to maintain a specific kinetic isomer.

Table 4: Comparison of (Z) and (E) Isomers of 2-Methylhept-3-ene

| Property | This compound | (E)-2-Methylhept-3-ene | Rationale |

| Structure | Isopropyl and propyl groups on the same side of the double bond. | Isopropyl and propyl groups on opposite sides of the double bond. | Definition of E/Z Isomerism. khanacademy.org |

| Thermodynamic Stability | Less stable | More stable | Reduced steric hindrance in the (E)-isomer. |

| Interconversion | Can be isomerized to the (E)-form. | Isomerization to the (Z)-form is thermodynamically unfavorable. | Driven by the formation of the more stable isomer. |

Cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon bonds. While this compound itself is unfunctionalized for direct cross-coupling, it serves as a scaffold that can be elaborated using these methods, often by first converting it into a suitable precursor like an alkenyl halide or boronate.

Olefin Metathesis: A more direct approach is catalytic cross-metathesis. This reaction uses transition metal catalysts (typically based on molybdenum or ruthenium) to exchange alkylidene fragments between two different alkenes. acs.org Recent advances have enabled stereoretentive cross-metathesis reactions, meaning that this compound could be coupled with another olefin, such as an alkenyl bromide, to generate a new, more complex (Z)-trisubstituted alkene, preserving the original double bond geometry. acs.org

Coupling of Derivatives: If the alkene is first converted to a derivative, a wider range of reactions becomes accessible. For example, hydroboration followed by treatment with bromine would yield an alkyl bromide, which could participate in Suzuki or Negishi coupling reactions. More directly, conversion of the alkene to a (Z)-alkenyl halide would allow for stereoretentive cross-coupling. Research has shown that (Z)-enol tosylates can undergo Negishi cross-coupling with organozinc reagents in a stereoretentive manner to produce fully substituted (Z)-olefins. d-nb.info Similarly, copper-catalyzed coupling of Grignard reagents with enyne benzoates has been shown to produce thermodynamically unfavorable (Z)-enynes with high stereoselectivity, highlighting another advanced strategy for derivatization. sci-hub.se

Table 5: Advanced Catalytic Derivatization Strategies

| Reaction Type | Catalyst System | Required Substrate from Alkene | Potential Product |

| Cross-Metathesis | Mo or Ru MAP Complexes | This compound | New (Z)-trisubstituted alkene |

| Negishi Coupling | Pd(dppe)Cl₂ / ZnCl₂ | (Z)-alkenyl tosylate or halide | (Z)-alkene with new aryl or alkyl group |

| Copper-Catalyzed Coupling | CuI | (Z)-alkenyl derivative | (Z)-enyne or related structure |

Cyclization and Cascade Reactions Initiated from this compound Scaffolds

While specific literature detailing complex cyclization and cascade reactions starting directly from the simple hydrocarbon this compound is limited, the reactivity of its structural motif is well-established in organic synthesis. The alkene scaffold can serve as a key building block, participating in reactions that form new rings.

One relevant category of cyclization is photochemical [2+2] cycloaddition, such as the Paternò-Büchi reaction, which forms four-membered oxetane (B1205548) rings. wikipedia.orgorganic-chemistry.org This reaction occurs between the excited state of a carbonyl compound and an alkene. wikipedia.org Research on similar alkenes, like 2-methyl-2-butene, demonstrates their successful participation in such cycloadditions with various carbonyl compounds, including benzaldehyde (B42025) and benzophenone, yielding oxetane products. cambridgescholars.com It is chemically plausible that this compound would react similarly, with the regioselectivity of the addition being influenced by the stability of the diradical intermediate formed during the reaction. organic-chemistry.org

Furthermore, derivatives of the methylheptene core structure are known to participate in sophisticated cascade reactions. For instance, molecules containing a 3-methylhept-2-ene moiety have been utilized in acyl radical cascade reactions to synthesize complex polycyclic structures like azasteroids. nottingham.ac.uk Similarly, substrates like 2-methylhept-6-en-3-yn-2-ol can be transformed into intermediates that undergo palladium-catalyzed cascade reactions to build the core of natural products like strigolactones. acs.org These examples highlight that while this compound itself may be a simple starting material, its scaffold is a viable component in precursors for powerful cascade transformations.

Table 1: Representative Cycloaddition Reaction of an Alkene Scaffold

This table illustrates a plausible Paternò-Büchi reaction, a type of [2+2] photocycloaddition, involving the this compound scaffold.

| Reaction Type | Reactants | Conditions | Product Type | Significance |

| Paternò-Büchi Reaction | 1. (Z)-2-Methylhept-3-ene2. Acetone (or other carbonyl compound) | Photochemical (UV light) | Substituted Oxetane | Forms a four-membered heterocyclic ring; introduces oxygen functionality. |

Derivatization Strategies for Enhanced Reactivity or Advanced Analytical Profiling of this compound

As a volatile organic compound (VOC), this compound can be analyzed directly by methods such as headspace gas chromatography-mass spectrometry (GC-MS). It has been identified, for example, in studies of volatile compounds in food products like cheese. mdpi.com However, derivatization can be employed to enhance its detectability or to facilitate separation from other components in a complex matrix. Derivatization strategies for a simple alkene typically target the double bond to introduce a more polar or reactive functional group.

Two primary strategies for the derivatization of the this compound double bond are epoxidation and hydroboration-oxidation.

Advanced Characterization and Analytical Methodologies for Z 2 Methylhept 3 Ene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The geometry of the double bond in (Z)-2-Methylhept-3-ene is unequivocally established through the analysis of proton (¹H) and carbon-13 (¹³C) NMR spectra.

¹H NMR Spectroscopy: The chemical shifts (δ) of the vinylic protons (H-3 and H-4) are highly indicative of the double bond's substitution pattern. In alkenes, protons attached to sp²-hybridized carbons typically resonate in the downfield region of the spectrum. The key to confirming the (Z)-configuration lies in the vicinal coupling constant (³J) between these two protons. For cis-alkenes, the ³J value is typically in the range of 6-12 Hz, which is significantly smaller than the 12-18 Hz range observed for trans-alkenes. This difference arises from the dihedral angle between the coupled protons, as described by the Karplus equation.

¹³C NMR Spectroscopy: The chemical shifts of the olefinic carbons (C-3 and C-4) generally appear between 115 and 140 ppm. A notable feature for distinguishing stereoisomers is the "steric compression" or "gamma-gauche" effect. In the (Z)-isomer, the carbon of the ethyl group (C-5) and the isopropyl methine carbon (C-2) are spatially closer, leading to a slight shielding effect. This results in these carbons, as well as the methyl carbons of the isopropyl group, appearing at a slightly higher field (lower ppm value) compared to their counterparts in the (E)-isomer.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 (CH₃ of ethyl) | ~0.9 - 1.0 | triplet (t) | ~7.5 |

| H-2 (CH of isopropyl) | ~2.2 - 2.5 | multiplet (m) | - |

| H-3 (vinylic) | ~5.2 - 5.4 | doublet of doublets (dd) | ³J(H3-H4) ≈ 10-12, ³J(H3-H2) ≈ 8-10 |

| H-4 (vinylic) | ~5.4 - 5.6 | doublet of triplets (dt) | ³J(H4-H3) ≈ 10-12, ³J(H4-H5) ≈ 7.5 |

| H-5 (CH₂ of ethyl) | ~1.9 - 2.1 | quintet or dq | ~7.5 |

| H-6, H-7 (CH₃ of isopropyl) | ~0.9 - 1.1 | doublet (d) | ~7.0 |

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | ~14 |

| C-2 | ~30-32 |

| C-3 | ~128-132 |

| C-4 | ~133-137 |

| C-5 | ~21-23 |

| C-6, C-7 | ~22-24 |

Two-dimensional (2D) NMR experiments are powerful tools that resolve overlapping signals and establish correlations between nuclei, which is essential for unambiguous structural and stereochemical assignments.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum reveals proton-proton coupling relationships. For this compound, cross-peaks would confirm the following connectivities:

Between the vinylic protons H-3 and H-4.

Between H-3 and the isopropyl methine proton H-2.

Between H-4 and the methylene (B1212753) protons H-5.

Between H-5 and the terminal methyl protons H-1.

Between H-2 and the isopropyl methyl protons (H-6, H-7).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It allows for the unambiguous assignment of each carbon atom by linking it to its attached proton's chemical shift.

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the definitive 2D NMR technique for assigning stereochemistry. NOESY identifies protons that are close in space, irrespective of whether they are bonded. For this compound, a crucial cross-peak would be observed between the vinylic protons H-3 and H-4, confirming their spatial proximity on the same side of the double bond. Additionally, a NOE would be expected between H-3 and the H-5 methylene protons, and between H-4 and the H-2 methine proton.

Expected Key 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Information Gained |

|---|---|---|

| ¹H-¹H COSY | H-3 ↔ H-4, H-3 ↔ H-2, H-4 ↔ H-5 | Confirms scalar coupling and structural connectivity. |

| ¹H-¹³C HSQC | H-3 ↔ C-3, H-4 ↔ C-4, etc. | Assigns carbon signals based on attached protons. |

| ¹H-¹H NOESY | H-3 ↔ H-4 | Confirms (Z)-stereochemistry due to spatial proximity. |

Mass Spectrometry for Molecular Structure Elucidation and Isomer Differentiation

Mass spectrometry (MS) is a vital analytical technique that provides information on the molecular weight and elemental composition of a molecule and offers insights into its structure through the analysis of fragmentation patterns.

In electron ionization (EI) mass spectrometry, the molecular ion ([M]⁺•) of this compound (m/z 112) would be observed. The fragmentation of alkenes is dominated by cleavage at bonds allylic to the double bond, as this leads to the formation of resonance-stabilized carbocations.

For this compound, two primary allylic cleavage pathways are expected:

Cleavage of the C5-C4 bond, leading to the loss of an ethyl radical (•CH₂CH₃) and formation of a stable allylic cation at m/z 83.

Cleavage of the C2-C3 bond, resulting in the loss of an isopropyl radical (•CH(CH₃)₂) and formation of a different allylic cation at m/z 69.

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion and its fragments, allowing for the determination of their elemental formulas and confirming the identity of the compound. The molecular formula C₈H₁₆ has a calculated exact mass of 112.1252.

Predicted Key Fragments in the EI-Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Origin |

|---|---|---|

| 112 | [C₈H₁₆]⁺• | Molecular Ion |

| 83 | [C₆H₁₁]⁺ | Loss of •C₂H₅ (ethyl radical) |

| 69 | [C₅H₉]⁺ | Loss of •C₃H₇ (isopropyl radical) |

| 41 | [C₃H₅]⁺ | Allyl cation, further fragmentation |

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation. Stereoisomers, such as the (Z) and (E) forms of 2-methylhept-3-ene (B14007788), often have different three-dimensional shapes and therefore different collision cross-sections (CCS). The more compact (Z)-isomer would be expected to travel through the drift tube faster than the more linear (E)-isomer, resulting in a shorter drift time. This allows for the separation and independent analysis of the two stereoisomers, even if they have identical mass-to-charge ratios. This technique is particularly valuable for analyzing complex mixtures where chromatographic separation may be incomplete.

Chromatographic Separation Techniques for Isomeric Purity and Isolation

Chromatography is essential for separating this compound from its (E)-isomer and other impurities, thereby allowing for its isolation and the assessment of its isomeric purity.

Gas chromatography (GC) is the most effective and widely used method for separating volatile compounds like alkene isomers. The separation is based on the differential partitioning of the analytes between a stationary phase and a mobile gas phase.

Stationary Phase Selection: The choice of the GC column's stationary phase is critical.

Non-polar columns (e.g., 100% dimethylpolysiloxane) separate compounds primarily based on boiling point. Since (Z) and (E) isomers often have very similar boiling points, baseline separation on these columns can be challenging.

Polar columns (e.g., those containing polyethylene (B3416737) glycol, like Carbowax) offer better selectivity for alkene isomers. The separation mechanism on these columns involves dipole-induced dipole interactions between the π-electrons of the alkene and the polar stationary phase. These interactions are often sensitive enough to the subtle differences in the shapes of (Z) and (E) isomers to allow for their effective separation.

High-Resolution Capillary Columns: The use of long (e.g., 30-100 meters), narrow-bore capillary columns provides the high theoretical plate count necessary to resolve isomers with close retention times. By optimizing parameters such as column length, temperature program, and carrier gas flow rate, excellent separation of (Z)- and (E)-2-methylhept-3-ene can be achieved, enabling accurate quantification of isomeric purity.

Gas Chromatography (GC) for Quantitative Analysis and Purity Assessment of Heptene (B3026448) Isomers

Gas chromatography (GC) is a primary analytical tool for the quantitative analysis and purity assessment of volatile compounds like heptene isomers. The technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. For heptene isomers, which are often present in complex mixtures resulting from synthesis or cracking processes, GC provides excellent resolution and sensitivity.

The purity of a this compound sample is typically assessed by determining the relative peak areas of all components in the chromatogram. The primary peak corresponding to this compound is integrated, as are the peaks from any impurities, which may include its stereoisomer, (E)-2-methylhept-3-ene, positional isomers (e.g., 2-methylhept-1-ene), or other hydrocarbons. A flame ionization detector (FID) is commonly used for this analysis due to its high sensitivity to hydrocarbons and a wide linear response range, making it ideal for accurate quantification.

Identification of individual isomers is achieved by comparing their retention times with those of certified reference standards. In the absence of standards, retention indices, such as the Kovats' Retention Index (RI), are used. The RI is a standardized measure that relates the retention time of an analyte to the retention times of adjacent n-alkanes, making it less dependent on instrumental variations. Non-polar stationary phases, such as those based on polydimethylsiloxane, are often used, where elution is primarily based on boiling point.

| Parameter | Condition |

|---|---|

| Column | Capillary, Non-polar (e.g., DB-1, 30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium or Hydrogen, constant flow (e.g., 1.2 mL/min) |

| Injector Temperature | 250 °C |

| Oven Program | Initial 40 °C (hold 5 min), ramp to 150 °C at 5 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Injection Mode | Split (e.g., 50:1 ratio) |

High-Performance Liquid Chromatography (HPLC) for Stereoisomer Separation and Purification

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and purification of stereoisomers that may be difficult to resolve by GC. google.com For non-polar alkene isomers like (Z)- and (E)-2-methylhept-3-ene, which lack chromophores for standard UV detection, reversed-phase HPLC (RP-HPLC) with a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is often employed.

The separation of cis (Z) and trans (E) isomers on a standard C18 column is challenging due to their similar hydrophobicity. However, shape selectivity can be exploited using specialized stationary phases, such as those with phenyl or cholesterol-based ligands, which can interact differently with the distinct geometries of the isomers. mtc-usa.com The mobile phase typically consists of a mixture of organic solvents like acetonitrile (B52724) and water. sielc.com Optimization of the mobile phase composition and column temperature is crucial for achieving baseline separation. sigmaaldrich.com HPLC is particularly valuable for preparative scale separations, allowing for the isolation of the pure (Z) isomer for further study or use as a reference standard. walshmedicalmedia.com

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 or Phenyl-Hexyl (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic; Acetonitrile/Water (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | Refractive Index Detector (RID) |

| Injection Volume | 20 µL |

Chiral Chromatography for Enantiomeric Purity Assessment of this compound and its Derivatives

While this compound is itself an achiral molecule, it is prochiral. This means it can be converted into a chiral product in a single chemical step through reactions at its double bond, such as asymmetric epoxidation, dihydroxylation, or hydroboration-oxidation. These reactions can produce a pair of enantiomers. Chiral chromatography is the definitive method for separating these enantiomers and determining the enantiomeric purity (or enantiomeric excess, e.e.) of the product mixture.

The technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. CSPs are often based on chiral selectors like cyclodextrins, polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), or proteins immobilized on a silica (B1680970) support. The choice of the CSP and the mobile phase (for HPLC) or carrier gas conditions (for GC) is critical and must be empirically determined for the specific derivative being analyzed. For example, the chiral alcohol derivative, (3R,4S)-2-methylheptan-4-ol, and its enantiomer could be separated on a column coated with a cyclodextrin (B1172386) derivative. The ratio of the peak areas of the two enantiomers directly provides the enantiomeric ratio (e.r.) and allows for the calculation of the enantiomeric excess.

Computational and Mechanistic Investigations of Z 2 Methylhept 3 Ene Chemistry

Density Functional Theory (DFT) Studies on Molecular Structure and Conformation

Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for investigating the electronic structure and geometry of molecules. For a molecule like (Z)-2-methylhept-3-ene, which possesses significant conformational flexibility, DFT calculations provide deep insights into its structural preferences and the energetic landscape that governs its behavior.

The conformational landscape of this compound is primarily dictated by rotations around its single bonds, particularly the C2-C3 and C4-C5 bonds adjacent to the double bond. The presence of the Z-configured double bond introduces significant steric interactions, which play a crucial role in determining the most stable conformers. A key interaction in Z-alkenes is the allylic 1,3-steric strain between the substituents on the carbons flanking the double bond. In this compound, this corresponds to the strain between the isopropyl group at C2 and the propyl group at C4.

Computational studies on analogous Z-alkenes, such as Z-2-pentene, reveal a complex energetic profile. youtube.com The syn-eclipsed conformer, where the allylic alkyl groups are in close proximity, is significantly destabilized due to this 1,3-steric strain. youtube.com Consequently, the lowest energy conformations are those that minimize this interaction. The "perpendicular" conformation, where the allylic C-H or C-C bonds are oriented roughly 90 degrees relative to the double bond, often represents an energy minimum. youtube.com Other conformations, such as gauche and anti-staggered, represent different points on the potential energy surface. youtube.com

For this compound, the energy landscape would be similarly complex. DFT calculations can map this surface by systematically rotating the dihedral angles of the key bonds and calculating the energy of each resulting geometry. This process identifies local minima (stable conformers) and the transition states that connect them. The relative energies of these conformers, determined by DFT, allow for the prediction of their population distribution at a given temperature using Boltzmann statistics.

Table 1: Illustrative Conformational Analysis of a Z-Alkene Motif Note: This table presents conceptual data based on principles from analogous systems like Z-2-pentene to illustrate the expected conformational energetics for this compound. Specific energy values would require dedicated DFT calculations.

| Conformation | Dihedral Angle (C1-C2-C3=C4) | Relative Energy (kcal/mol) | Key Steric Interaction |

| Perpendicular | ~90° / ~270° | 0.0 (Reference) | Minimized allylic strain |

| Anti-staggered | ~0° / ~360° | ~2.1 | Moderate interaction |

| Eclipsed | ~60° / ~300° | ~2.5 | Increased torsional strain |

| Gauche | ~120° / ~240° | High | Significant steric clash |

| Syn-eclipsed | ~180° | Very High | Severe 1,3-allylic strain |

DFT is a powerful method for locating and characterizing the transition states (TS) of chemical reactions, which represent the highest energy point along a reaction coordinate. libretexts.org Analyzing the structure and energy of a transition state is fundamental to understanding reaction rates and selectivity. For reactions involving the (Z)-alkene motif of 2-methylhept-3-ene (B14007788), such as isomerization, hydrogenation, or hydroboration, transition state analysis reveals the mechanistic pathway.

In a typical DFT transition state search, a proposed intermediate structure is optimized to find a first-order saddle point on the potential energy surface—a point that is a maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. youtube.com This is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. libretexts.org

For example, in the acid-catalyzed isomerization of a Z-alkene to its more stable E-isomer, DFT calculations can model the transition state of the C=C bond rotation. This process typically involves a high-energy, diradical-like intermediate where the p-orbital overlap is broken. acs.org The energy barrier for this rotation can be accurately calculated, providing a quantitative measure of the reaction rate. acs.org

In catalyzed reactions, such as hydroboration, DFT calculations have shown that the transition states leading to different regioisomers (e.g., Markovnikov vs. anti-Markovnikov) have distinct energies. nih.gov The calculations can reveal subtle steric and electronic interactions between the substrate and the catalyst in the TS that dictate the reaction's outcome. For this compound, the steric bulk of the isopropyl and propyl groups would significantly influence the geometry and energy of the transition state, favoring pathways that minimize steric hindrance. nih.govresearchgate.net

Mechanistic Pathways of Catalytic Reactions and Stereochemical Control

Catalysis is central to the transformation of alkenes. Computational studies, particularly DFT, are crucial for elucidating the complex multi-step mechanisms of these reactions and for understanding the origins of stereochemical control.

Catalytic transformations of alkenes, such as hydrogenation or isomerization, proceed through a series of elementary steps that constitute a catalytic cycle. DFT calculations can map the entire energy profile of these cycles, identifying all intermediates and transition states. acs.orgcsic.esmdpi.com

A common example is the catalytic hydrogenation of an alkene to an alkane. libretexts.org A generalized cycle, which would be applicable to the hydrogenation of this compound, involves several key steps:

Oxidative Addition: The catalyst (e.g., a rhodium or iridium complex) activates molecular hydrogen (H₂).

Alkene Coordination: The alkene substrate coordinates to the metal center.

Migratory Insertion: A hydride ligand on the metal center is transferred to one of the alkene carbons, forming a metal-alkyl intermediate.

Reductive Elimination: A second hydride is transferred to the other carbon, or the alkyl group combines with another hydride, releasing the alkane product and regenerating the active catalyst. libretexts.org

Table 2: Conceptual Steps in a Catalytic Hydrogenation Cycle

| Step | Description | Role of Metal Center |

| 1 | Catalyst Activation / H₂ Addition | Oxidative addition of H₂ to the metal. |

| 2 | Substrate Binding | Coordination of the alkene π-bond to a vacant site. |

| 3 | First Migratory Insertion | Transfer of one H atom to the alkene, forming a metal-alkyl bond. |

| 4 | Second Migratory Insertion / Reductive Elimination | Transfer of the second H atom, forming the alkane and regenerating the catalyst. |

The outcome of a chemical reaction, particularly its stereoselectivity, is governed by a combination of electronic and steric effects within the substrate and reagents. researchgate.net For this compound, its trisubstituted nature and Z-configuration create a distinct steric and electronic environment that directs how catalysts and reagents approach the double bond.

Steric Effects: Steric hindrance refers to the repulsive interactions that occur when atoms are forced into close proximity. In this compound, the isopropyl and propyl groups on the same side of the double bond create a sterically crowded face. Consequently, reagents and catalysts will preferentially approach from the less hindered face of the alkene. This steric approach control is a dominant factor in many stereoselective reactions. masterorganicchemistry.com For example, in hydroboration, the bulky borane (B79455) reagent will add to the less substituted carbon from the less sterically encumbered side, leading to a specific regiochemical and stereochemical outcome. ucalgary.camnstate.edu

Electronic Effects: The electron-rich π-bond of the alkene is the primary site of reactivity with electrophiles. The alkyl groups (isopropyl and propyl) are weakly electron-donating, which influences the nucleophilicity of the double bond. In reactions involving carbocation intermediates, such as acid-catalyzed hydration, the stability of the intermediate carbocation dictates the regioselectivity (Markovnikov's rule). masterorganicchemistry.commasterorganicchemistry.com The electronic properties of the substrate can also influence the rate of catalytic steps; for example, more electron-rich alkenes may bind more strongly to an electron-deficient metal center. mdpi.com

Computational models can quantify these effects. By analyzing the transition state structures, it is possible to dissect the energetic contributions from steric repulsion and electronic interactions (e.g., orbital overlap), providing a rationalization for the observed stereoselectivity. researchgate.net

Theoretical Predictions of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry provides powerful tools for predicting spectroscopic data, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. github.io These predictions are invaluable for structure elucidation, especially for distinguishing between complex stereoisomers.

The standard method for calculating NMR parameters involves DFT, often using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov The process typically involves:

Conformational Search: Identifying all low-energy conformers of the molecule, as described in section 5.1.1.

Geometry Optimization: Optimizing the geometry of each conformer at a suitable level of theory. nih.gov

NMR Calculation: Performing a GIAO-DFT calculation on each optimized conformer to compute the absolute magnetic shielding tensors for each nucleus.

Conversion and Averaging: Converting the calculated shielding tensors to chemical shifts by referencing them against a standard (e.g., tetramethylsilane, TMS) calculated at the same level of theory. The final predicted chemical shift for each nucleus is a Boltzmann-weighted average of the shifts from all contributing conformers. github.io

The accuracy of these predictions has improved significantly, with modern methods achieving mean absolute errors of less than 0.2 ppm for ¹H NMR and 1-2 ppm for ¹³C NMR when compared to experimental data. nih.govmdpi.comarxiv.org Discrepancies between predicted and experimental spectra can often be resolved by considering solvent effects through implicit or explicit solvation models. github.io

For this compound, theoretical predictions would be crucial for assigning its ¹H and ¹³C NMR spectra. The vinylic protons and carbons of the Z-isomer are known to have different chemical shifts compared to the E-isomer, and calculations can reliably reproduce these differences. libretexts.org Furthermore, the complex splitting patterns and subtle shifts of the alkyl protons can be rationalized and assigned with the aid of computational predictions. researchgate.netmodgraph.co.ukmodgraph.co.uk

Table 3: Theoretically Predicted NMR Chemical Shifts (¹H and ¹³C) for this compound Note: These are estimated values based on standard chemical shift ranges and substituent effects for alkenes. Precise values require specific GIAO-DFT calculations.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C1 (Methyl on Isopropyl) | ~0.9 - 1.0 | ~22.0 |

| C2 (Isopropyl CH) | ~2.3 - 2.6 | ~35.0 |

| C3 (Vinylic CH) | ~5.2 - 5.4 | ~125.0 |

| C4 (Vinylic C) | ~5.3 - 5.5 | ~135.0 |

| C5 (Propyl CH₂) | ~1.9 - 2.1 | ~29.0 |

| C6 (Propyl CH₂) | ~1.3 - 1.5 | ~23.0 |

| C7 (Propyl CH₃) | ~0.8 - 0.9 | ~14.0 |

| C8 (Methyl on Isopropyl) | ~0.9 - 1.0 | ~22.0 |

Molecular Dynamics Simulations for Investigating the Dynamic Behavior of this compound

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the time-dependent behavior of molecules at the atomic level. By solving Newton's equations of motion for a system of atoms, MD simulations can track the positions and velocities of each atom over time, providing a detailed picture of molecular motions, conformational changes, and interactions with the surrounding environment. In the context of this compound, MD simulations can elucidate the intricate relationship between its structure and dynamic properties, which are fundamental to its chemical behavior.

The dynamic nature of this compound is largely dictated by rotations around its single bonds. While the carbon-carbon double bond is rigid and restricts rotation, the adjacent single bonds allow for a range of conformational isomers, or conformers, to exist. These conformers can interconvert through thermal motion, and the population of each conformer is determined by its relative energy. Understanding the distribution and interconversion rates of these conformers is crucial for a complete characterization of the molecule's properties.

Illustrative Research Findings from a Hypothetical MD Simulation

Due to the limited availability of specific molecular dynamics studies on this compound in the published literature, a hypothetical simulation of a structurally analogous branched alkene, (Z)-4-methylhex-2-ene, is presented here to illustrate the methodology and the type of insights that can be gained. The simulation parameters are chosen to be representative of typical simulations for small organic molecules in a non-polar solvent, cyclohexane, to mimic a lipophilic environment.

The primary focus of such a simulation would be to analyze the torsional or dihedral angles along the carbon backbone, as these define the molecule's conformation. For (Z)-4-methylhex-2-ene, a key dihedral angle is that around the C3-C4 bond, which dictates the relative orientation of the ethyl group and the rest of the molecule.

Table 1: Hypothetical Molecular Dynamics Simulation Parameters and Results for (Z)-4-methylhex-2-ene in Cyclohexane

| Parameter | Value |

| System Setup | |

| Molecule | (Z)-4-methylhex-2-ene |

| Number of Molecules | 1 |

| Solvent | Cyclohexane |

| Number of Solvent Molecules | 512 |

| Force Field | OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) |

| Simulation Conditions | |

| Ensemble | NPT (Isothermal-Isobaric) |

| Temperature | 298 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Time Step | 2 fs |

| Analysis | |

| Dihedral Angle Analyzed | C2-C3-C4-C5 |

| Results | |

| Major Conformer 1 (Anti-periplanar) | Dihedral Angle ≈ ±180° |

| Population of Conformer 1 | 65% |

| Major Conformer 2 (Gauche) | Dihedral Angle ≈ ±60° |

| Population of Conformer 2 | 30% |

| Other Conformations | |

| Population of Others | 5% |

| Rotational Energy Barrier (Anti to Gauche) | ~4.5 kcal/mol |

This data is illustrative and based on general principles of molecular dynamics simulations of branched alkenes.

The results from this hypothetical simulation indicate that the (Z)-4-methylhex-2-ene molecule predominantly exists in two major conformational states in a cyclohexane solution at room temperature. The most populated conformer is the anti-periplanar arrangement, where the carbon backbone is more extended. The gauche conformer, where the backbone is more bent, is also significantly populated. The calculated rotational energy barrier between these states provides a measure of the flexibility of the molecule; a lower barrier would imply more rapid interconversion between conformers.

The dynamic behavior of this compound would be expected to be similarly governed by the rotational barriers around its single bonds. An analysis of the dihedral angles involving the methyl and propyl groups attached to the double bond would reveal the preferred spatial arrangements and the flexibility of these alkyl chains. Such information is critical for understanding how the molecule interacts with other molecules, its packing in condensed phases, and its accessibility for chemical reactions.

Future Prospects and Emerging Research Areas for Z 2 Methylhept 3 Ene

Development of Novel Catalytic Systems for Enhanced Z-Selectivity in Alkene Synthesis

The synthesis of Z-alkenes is often challenging because the E-isomer is typically the thermodynamically more stable product. researchgate.netnih.gov Consequently, a significant area of research is dedicated to developing novel catalytic systems that kinetically favor the formation of the Z-isomer with high selectivity. These approaches are moving beyond traditional methods like the Wittig reaction, which can be limited in scope and generate stoichiometric byproducts. nih.gov

Recent breakthroughs include:

Iron-Based Catalysis: A notable advancement in green chemistry involves the use of inexpensive and low-toxicity iron catalysts. nus.edu.sg One such system employs an iron(III) bromide (FeBr₃) catalyst with a specific ligand (S,S-BDPP) to perform a dialkylation of allenes, yielding trisubstituted Z-alkenes with high selectivity (around 91% Z-isomer). nus.edu.sg This method is more sustainable and cost-effective than processes relying on precious metals like palladium or ruthenium. nus.edu.sg

Molybdenum and Ruthenium Metathesis Catalysts: Olefin metathesis has become a powerful tool for alkene synthesis. researchgate.net Molybdenum-based catalysts have been developed for Z-selective cross-metathesis reactions, achieving up to >98% Z-selectivity in the synthesis of 1,2-disubstituted alkenes. researchgate.netnih.gov These reactions can be performed on a gram scale and their selectivity can often be enhanced by conducting the reaction under reduced pressure. researchgate.net

Cobalt and Nickel Catalysis: Dual catalytic systems, such as those involving cobalt, are being explored for the alkenylation of unactivated C(sp³)–H bonds to produce Z-alkenes with excellent regio- and diastereoselectivity. rsc.org Nickel-catalyzed reactions are also showing promise for the Z-selective difunctionalization of alkynes and for the stereodivergent synthesis of both Z- and E-alkenes through photoinduced processes. rsc.orgacs.org

Photocatalytic Isomerization: An alternative to forming the Z-alkene directly is the E-to-Z isomerization of the more stable E-alkene. rsc.orgresearchgate.net This can be achieved using visible-light-promoted photocatalysis under metal-free conditions. rsc.orgresearchgate.net This "uphill" catalysis uses light energy to overcome the thermodynamic preference for the E-isomer, providing a green and operationally simple route to Z-alkenes. nih.gov

| Catalytic System | Metal Center | Key Features | Reported Z-Selectivity | Reference |

|---|---|---|---|---|

| Allene (B1206475) Dialkylation | Iron (Fe) | Uses inexpensive, low-toxicity metal; green chemistry approach. | ~91% | nus.edu.sg |

| Cross-Metathesis | Molybdenum (Mo) | High Z-selectivity for 1,2-disubstituted alkenes; scalable. | Up to >98% | researchgate.netnih.gov |

| C–H Alkenylation | Cobalt (Co) | Activates unactivated C(sp³)–H bonds; high diastereoselectivity. | Excellent | rsc.org |

| Photoinduced C–H Alkenylation | Nickel (Ni) | Stereodivergent; allows access to both Z- and E-isomers. | Tunable | acs.org |

| E → Z Isomerization | None (Metal-Free) | Uses visible light; environmentally benign; atom-economical. | Up to 99:1 Z/E | rsc.orgresearchgate.net |

Integration of (Z)-2-Methylhept-3-ene into Complex Natural Product Synthesis as a Stereodefined Motif

The carbon-carbon double bond is a fundamental functional group found in a vast number of biologically active natural products. researchgate.netresearchgate.net The specific geometry of this bond is often crucial for the molecule's biological function. For example, the Z-isomer of the drug tamoxifen (B1202) is an estrogen receptor inhibitor, while the E-isomer acts as an activator. nus.edu.sg Therefore, methods that can reliably install stereodefined Z-alkenes are highly valuable in medicinal chemistry and natural product synthesis.

The structural motif present in this compound, a trisubstituted Z-alkene, is a common feature in complex molecules. The development of catalytic methods that produce such motifs with high fidelity opens new avenues for the efficient synthesis of these targets. nus.edu.sgnih.gov For instance, Z-selective cross-metathesis has been successfully applied to the synthesis of an anti-oxidant plasmalogen phospholipid and the potent immunostimulant KRN7000. researchgate.net The ability to create the Z-alkene stereocenter catalytically streamlines synthetic routes, avoiding lengthy, low-yielding, or non-selective steps. As new catalytic methods emerge, the integration of building blocks like this compound will become more commonplace, enabling more efficient access to novel and known biologically active compounds.

Advanced Functionalization of the Z-Alkene for Tailored Material Science Applications

While the synthesis of Z-alkenes is a major focus, subsequent functionalization of the double bond is critical for creating advanced materials with tailored properties. The reactivity of the alkene in this compound allows for a wide range of chemical transformations. researchgate.net Research in this area is focused on developing regio- and stereoselective functionalization reactions that preserve or controllably alter the geometry of the starting alkene.

Emerging areas of interest include:

Polymer Synthesis: Z-Alkenes can serve as monomers in polymerization reactions. The specific stereochemistry of the monomer can influence the resulting polymer's properties, such as its crystallinity, melting point, and mechanical strength.

Surface Modification: The reactivity of the alkene double bond can be exploited for grafting molecules onto surfaces, such as silicon. researchgate.net This allows for the creation of self-assembled monolayers (SAMs) with specific functionalities, which is relevant for developing sensors, electronic devices, and biocompatible materials.

Development of Functional Fluids: The physical properties of isomers can differ significantly. Z-alkenes often have higher polarity and lower melting points than their E-counterparts, which can be advantageous in applications like lubricants or hydraulic fluids. nus.edu.sg Advanced functionalization could introduce new properties, such as enhanced thermal stability or specific tribological characteristics.

Sustainable and Scalable Production Methodologies Incorporating Advanced Green Chemistry Principles

The chemical industry is under increasing pressure to adopt more environmentally friendly practices. For the production of this compound and other Z-alkenes, this involves moving away from methods that use hazardous reagents, generate significant waste, or rely on expensive and scarce precious metal catalysts. nus.edu.sgresearchgate.net

Key green chemistry principles being applied to Z-alkene synthesis include:

Atom Economy: Processes like alkyne semi-hydrogenation and E-to-Z isomerization are highly atom-economical, as they rearrange or add to the substrate without generating stoichiometric byproducts. researchgate.netresearchgate.net In contrast, classical olefination reactions like the Wittig reaction produce triphenylphosphine (B44618) oxide waste, which is difficult to remove. nus.edu.sg

Use of Earth-Abundant Catalysts: Replacing precious metals like palladium, ruthenium, and rhodium with earth-abundant and less toxic metals like iron is a major goal. nus.edu.sg Iron-catalyzed production of Z-alkenes represents a significant step towards more sustainable and cost-effective large-scale production. nus.edu.sg

Energy Efficiency: The use of visible light in photocatalytic E-to-Z isomerization provides a mild and energy-efficient alternative to thermally driven reactions that may require harsh conditions. rsc.orgresearchgate.net

Renewable Feedstocks: While not specific to the synthesis of this compound itself, a broader trend in green chemistry is the use of bio-based feedstocks. Future research may explore pathways to Z-alkenes from renewable sources. researchgate.net

| Method | Catalyst | Key Green Advantage | Potential Drawback | Reference |

|---|---|---|---|---|

| Wittig Olefination | None (Stoichiometric Reagent) | Well-established, reliable. | Poor atom economy (phosphine oxide waste). | nih.gov |

| Palladium-Catalyzed Alkyne Functionalization | Palladium (Pd) | High selectivity. | Uses expensive, precious metal. | nus.edu.sg |

| Iron-Catalyzed Allene Dialkylation | Iron (Fe) | Uses earth-abundant, low-toxicity metal. | Requires specific allene starting materials. | nus.edu.sg |

| Visible-Light Photocatalysis | Organic Dyes (Metal-Free) | Avoids metal catalysts, uses light as a clean energy source. | May require photosensitizers and specific light sources. | researchgate.net |

In Silico Design and Prediction of Novel Reactivity and Selectivity Profiles for this compound

Computational chemistry and in silico modeling are becoming indispensable tools in modern chemical research. nih.gov For a molecule like this compound, these methods can be used to predict its reactivity, understand reaction mechanisms, and design new catalysts for its synthesis or functionalization.

Future research in this area will likely involve:

Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to map out the potential energy surfaces of reactions involving this compound. acs.orgmdpi.com This allows researchers to understand why a particular catalyst favors the Z-isomer or how a functionalization reaction proceeds, providing insights that can guide experimental work.

Catalyst Design: By understanding the key transition states in a catalytic cycle, computational models can help in the rational design of new ligands and catalysts. nih.gov For example, models can predict how modifying the steric and electronic properties of a ligand will impact the Z:E selectivity of a reaction. rsc.org

Predicting Reactivity and Selectivity: Computational tools can predict how this compound will react with different reagents, forecasting the regioselectivity and stereoselectivity of addition reactions. acs.orgmasterorganicchemistry.com This can accelerate the discovery of new transformations and applications for the molecule, reducing the need for extensive empirical screening. For instance, computational analysis can help rationalize the chemoselectivity of reactions when multiple reactive sites are present in a molecule. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.